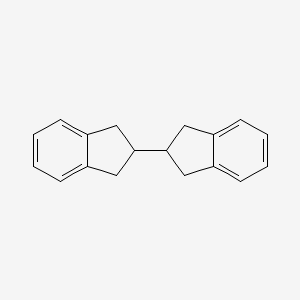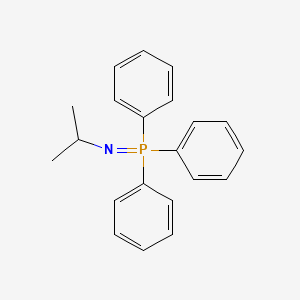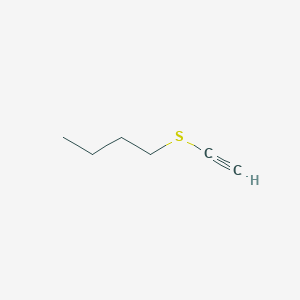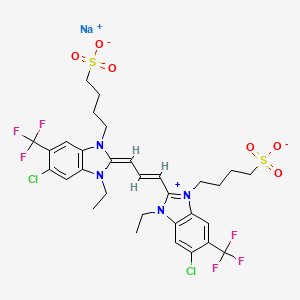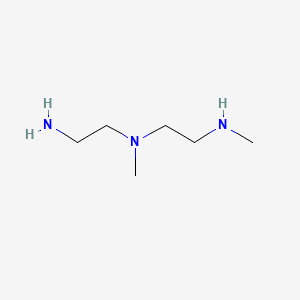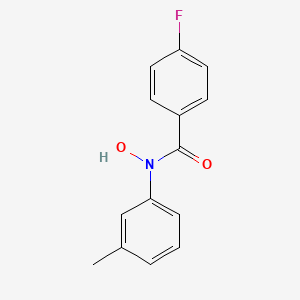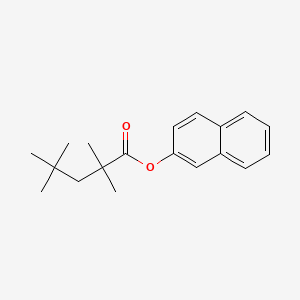
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate is an organic compound that combines the structural features of naphthalene and tetramethylpentanoate
Preparation Methods
The synthesis of 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate typically involves esterification reactions. One common method is the reaction between 2-naphthol and 2,2,4,4-tetramethylpentanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Mechanism of Action
The mechanism of action of 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate include:
2,2,4,4-Tetramethylpentane: Known for its use as a solvent and in the study of thermophysical properties.
2,2,4-Trimethylpentane: Commonly used as a reference fuel in octane rating tests.
Properties
CAS No. |
35231-92-6 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2,4,4-tetramethylpentanoate |
InChI |
InChI=1S/C19H24O2/c1-18(2,3)13-19(4,5)17(20)21-16-11-10-14-8-6-7-9-15(14)12-16/h6-12H,13H2,1-5H3 |
InChI Key |
JZWQKDXTKLSUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


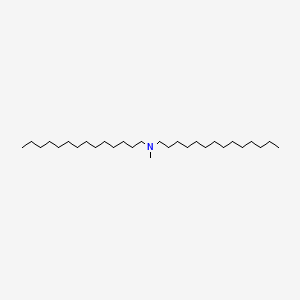
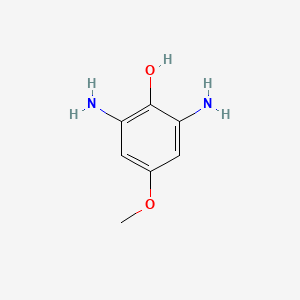
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
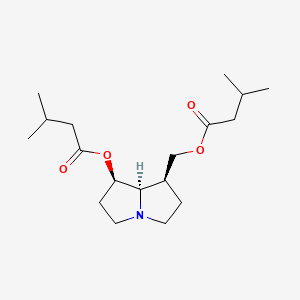
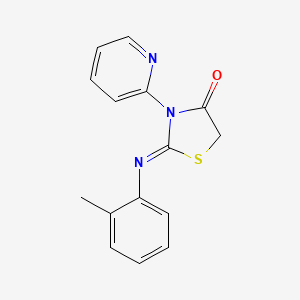
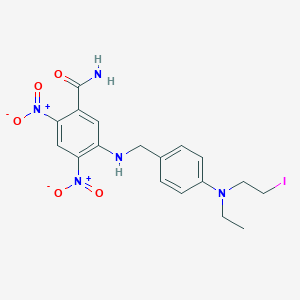
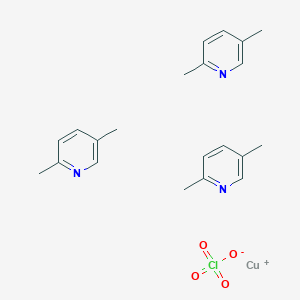
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
